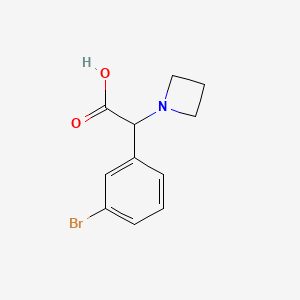

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYQNPXNASISRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266423 | |

| Record name | 1-Azetidineacetic acid, α-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951438-81-5 | |

| Record name | 1-Azetidineacetic acid, α-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidineacetic acid, α-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a robust method for alkene formation, has been adapted for azetidine derivatives. In this approach, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-2-one under anhydrous conditions. A 60% suspension of sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, followed by nucleophilic attack on the carbonyl group of azetidin-2-one. The intermediate undergoes elimination to yield the α,β-unsaturated ester, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Conditions :

-

Reagents : Methyl 2-(dimethoxyphosphoryl)acetate, azetidin-2-one, NaH, THF.

-

Temperature : 0°C to room temperature.

-

Workup : Aqueous quench, ethyl acetate extraction, column chromatography.

This method excels in stereochemical control but requires strict moisture exclusion due to NaH’s sensitivity.

Nucleophilic Substitution Approach

Azetidine rings can be introduced via nucleophilic substitution of brominated precursors. For example, 3-bromophenylacetic acid derivatives react with azetidine hydrochloride in acetonitrile (CH₃CN) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, where the azetidine nitrogen attacks the electrophilic carbon adjacent to the bromine atom.

Reaction Conditions :

-

Reagents : 3-bromophenylacetic acid bromide, azetidine hydrochloride, K₂CO₃, CH₃CN.

-

Temperature : Room temperature, 16–64 hours.

-

Workup : Filtration, solvent evaporation, silica gel chromatography.

While straightforward, this method suffers from moderate yields due to competing elimination reactions.

Multistep Synthesis Under Inert Conditions

A modular strategy involves constructing the azetidine and bromophenyl moieties separately before coupling. The azetidine ring is synthesized via cyclization of 1,3-dibromopropane with ammonia, followed by protection of the nitrogen using tert-butoxycarbonyl (Boc). The bromophenylacetic acid segment is prepared via Friedel-Crafts acylation of bromobenzene. Finally, a Mitsunobu reaction couples the two fragments under argon atmosphere.

Reaction Conditions :

-

Reagents : 1,3-Dibromopropane, NH₃, Boc₂O, bromobenzene, acetic anhydride, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Temperature : 0°C (cyclization), 80°C (Friedel-Crafts).

-

Workup : Acidic hydrolysis, solvent extraction, recrystallization.

This method offers flexibility in modifying substituents but requires multiple purification steps.

Comparative Analysis of Synthetic Routes

The HWE reaction is preferred for large-scale production, while the multistep approach suits structural diversification.

Optimization Strategies and Yield Improvements

Solvent and Catalyst Screening

Replacing THF with dimethylformamide (DMF) in nucleophilic substitutions improves solubility of azetidine hydrochloride, boosting yields to 45%. Similarly, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates reaction rates in biphasic systems.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, the HWE reaction achieves 70% yield in 15 minutes under microwave conditions (100°C, 300 W).

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared (IR) Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

Reduction: Reduction reactions could target the bromine atom or the carboxylic acid group.

Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products may include alcohols or alkanes.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid exhibits antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of electron-withdrawing groups like bromine can enhance the antimicrobial efficacy of such compounds against specific pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines (MCF7). In vitro studies suggest that derivatives of azetidine can exhibit varying degrees of cytotoxicity, with some derivatives showing promising results compared to standard chemotherapeutic agents like 5-fluorouracil . The structure-activity relationship (SAR) indicates that modifications to the azetidine ring can significantly impact anticancer efficacy.

Enzyme Modulation

There is evidence suggesting that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This characteristic could be leveraged in drug development for conditions where enzyme inhibition is beneficial, such as in certain cancers or metabolic disorders.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Azetidine Formation : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine substituent can be accomplished via electrophilic aromatic substitution or direct bromination techniques .

These synthetic routes are critical for producing the compound in sufficient quantities for biological evaluation and further modifications.

Case Studies

Several case studies have highlighted the applications of azetidine derivatives in drug discovery:

- Anticancer Studies : A series of azetidine derivatives were synthesized and evaluated against MCF7 cells, revealing that modifications to the azetidine structure could lead to improved anticancer activity compared to standard treatments .

- Antimicrobial Evaluations : Investigations into the antimicrobial properties of related compounds showed that structural variations significantly influenced their effectiveness against various bacterial strains, emphasizing the need for tailored approaches in drug design .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Replaces the azetidinyl group with a methoxy (-OCH₃) substituent at the 4-position of the bromophenyl ring.

- Properties : The methoxy group enhances electron density on the aromatic ring, increasing polarity (Topological Polar Surface Area: 37.3 Ų) compared to the azetidinyl analog. Crystallographic data (R factor = 0.026) indicate high structural precision, with intermolecular hydrogen bonds involving the acetic acid moiety .

- Applications : Used in crystallography and as a precursor for agrochemicals due to its stability under acidic conditions.

2-(3-Bromo-2,4,6-trimethylphenyl)acetic Acid

- Structure : Features three methyl groups at the 2-, 4-, and 6-positions of the bromophenyl ring.

- Properties: Increased lipophilicity (XLogP3 = 3.2) due to methyl groups, enhancing membrane permeability but reducing aqueous solubility.

Functional Group Replacements at the Acetic Acid Position

2-(3-Bromophenyl)-2-fluoroacetic Acid

- Structure : Substitutes the azetidinyl group with a fluorine atom.

- Properties: Fluorine’s electronegativity increases acidity (pKa ~2.8 estimated) compared to the azetidinyl derivative.

Methyl 2-amino-2-(3-bromophenyl)acetate

- Structure: Replaces the azetidinyl group with an amino (-NH₂) group and esterifies the carboxylic acid.

- Properties: The amino group introduces hydrogen-bonding capacity (H-bond donor count = 1), while the ester improves solubility in organic solvents. This compound is a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Azetidine-Containing Analogs

(3-BOC-Amino-azetidin-1-yl)-thiophen-2-yl-acetic Acid

- Structure: Incorporates a thiophene ring and a BOC-protected amino group on the azetidine ring.

- Properties : The BOC group enhances stability during solid-phase peptide synthesis. The thiophene moiety contributes to π-stacking interactions, useful in materials science. Molecular weight (312.38 g/mol) and XLogP3 (~2.5 estimated) suggest moderate bioavailability .

tert-Butyl 2-[2-(3-bromophenyl)ethyl]azetidine-1-carboxylate

Electronic and Computational Comparisons

Density Functional Theory (DFT) studies on bromophenylacetic acid derivatives reveal that electron-withdrawing groups (e.g., -Br, -CF₃) lower HOMO-LUMO gaps, enhancing electrophilic reactivity. For 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid, the azetidine’s electron-donating nature may mitigate this effect, balancing reactivity and stability. Comparative dipole moments (e.g., 5.2 Debye for 2-(3-bromophenyl)-2-fluoroacetic acid vs. ~4.5 Debye estimated for the azetidinyl analog) suggest differences in solubility and crystallinity .

Biological Activity

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is an organic compound notable for its unique structure, which includes an azetidine ring and a bromophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme modulation, antimicrobial properties, and interactions with various biomolecules.

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 274.12 g/mol

- Structure : The compound features a nitrogen-containing heterocyclic ring (azetidine) and a brominated aromatic substituent, which may enhance its reactivity and biological activity.

1. Enzyme Modulation

Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes, thereby impacting metabolic pathways. This modulation can influence various cellular processes critical for maintaining homeostasis and responding to external stimuli.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that it may possess significant activity against both Gram-positive and Gram-negative bacterial strains. For example, studies have utilized the broth micro-dilution method to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, revealing effective minimum inhibitory concentrations (MICs) .

3. Interaction Studies

Research into the interactions of this compound with biomolecules suggests potential for various therapeutic applications. The azetidine ring allows for versatile interactions with proteins and nucleic acids, which could lead to novel drug development strategies targeting specific diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Oxetan-3-Yl)acetic acid | Oxetane ring + acetic acid | Lacks bromine substitution |

| 2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde | Oxetane ring + acetaldehyde | Different carbon chain length |

| 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid | Azetidine ring + acetic acid | Contains a nitrogen atom instead of oxygen |

The presence of the bromine atom in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.

Antimicrobial Efficacy

In a study evaluating various azetidine derivatives, this compound was found to exhibit superior antibacterial activity compared to other tested compounds. Specifically, it demonstrated effective inhibition against Escherichia coli with MIC values comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

While the primary focus has been on antimicrobial properties, there is emerging evidence suggesting anticancer potential as well. The compound's ability to interact with cellular targets may influence cancer cell proliferation, although further studies are needed to quantify its efficacy against specific cancer types .

Q & A

Q. What are the established synthetic routes for preparing 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid?

The synthesis typically involves esterification of the carboxylic acid group. For example, 2-(3-bromophenyl)acetic acid (the precursor) is reacted with thionyl chloride (SOCl₂) in ethanol under reflux (80–85°C for 2–15 hours), yielding ethyl esters with high efficiency (88–97% yield). Alternative methods include using acetyl chloride in methanol or sulfuric acid as a catalyst, followed by purification via column chromatography or solvent extraction . Key parameters include temperature control (0°C during reagent addition to prevent side reactions) and monitoring reaction progress via TLC.

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional conformations. For example, symmetry operations and hydrogen-bonding networks are analyzed using programs like APEX2 for data collection and SHELXTL for refinement . The azetidine ring’s puckering and the bromophenyl group’s dihedral angles relative to the acetic acid backbone are critical metrics for structural validation.

Q. What physicochemical properties are essential for experimental design?

Key properties include:

- Molecular weight : 266.1 g/mol (derived from C₁₁H₁₃BrNO₂) .

- Solubility : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the carboxylic acid and azetidine moieties.

- Stability : Sensitivity to moisture and light requires storage under inert conditions .

- Melting point : Analogous bromophenylacetic acids exhibit melting points between 99–119°C, suggesting similar thermal stability .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during refinement?

SHELXL’s advanced features, such as the TWIN command for handling twinned crystals and restraints for disordered atoms, are critical. For example, applying "RIGU" restraints to azetidine ring geometry or using "PART" instructions to model partial occupancy of bromine atoms in cases of substitutional disorder. Validation tools like R-factors (target < 0.05) and electron density maps ensure accuracy .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Catalyst optimization : Thionyl chloride (2.0 equivalents) in ethanol achieves >95% conversion .

- Purification : Sequential washes with NaHCO₃ (to remove unreacted acid) and brine (to remove polar impurities), followed by drying over anhydrous Na₂SO₄ .

- Reaction monitoring : In-situ FTIR or HPLC tracks esterification progress, minimizing byproducts like dimerized acetic acid derivatives.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the bromine atom on the phenyl ring, which activates the α-carbon of the acetic acid group for nucleophilic attack. Solvent effects (e.g., ethanol’s polarity) are incorporated using the Polarizable Continuum Model (PCM) to simulate reaction pathways .

Q. What experimental and computational approaches validate the compound’s pharmacophore interactions?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., enzymes with azetidine-binding pockets).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Source validation : Cross-reference data from peer-reviewed journals (e.g., PubChem, CAS Common Chemistry) over vendor catalogs .

- Experimental replication : Reproduce synthesis under controlled conditions (e.g., 99–102°C for bromophenylacetic acid derivatives ).

- Analytical calibration : Use high-purity standards for NMR (e.g., TMS for δ=0 ppm) and HPLC (e.g., USP-grade solvents) to minimize instrumental drift.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.